1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-5-amine
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Overview
Description
The compound “1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-5-amine” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms and three carbon atoms . The pyrazole ring is substituted with an amine group at the 5-position and a 2,4-dichlorophenylmethyl group at the 1-position .
Molecular Structure Analysis
The molecular structure of “1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-5-amine” would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . This ring is substituted at the 1-position with a 2,4-dichlorophenylmethyl group and at the 5-position with an amine group .Chemical Reactions Analysis
The chemical reactions involving “1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-5-amine” would depend on the specific conditions and reactants. As a pyrazole derivative, it could potentially undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-5-amine” would depend on its specific structure. As a complex organic molecule, it would likely be a solid at room temperature . Its solubility would depend on the polarity of the solvent .Scientific Research Applications
- Process : The compound undergoes nitration to produce the desired intermediate for Sulfentrazone synthesis .
- Method : A four-component reaction yields these derivatives, which exhibit interesting biological properties .
- Affinity to GABAergic Biotargets : These derivatives were evaluated for their affinity to GABAergic receptors, with subsequent anticonvulsant activity assessment using a PTZ-induced seizures model in mice .
- Electronegative Groups : Various electronegative groups were introduced, leading to structurally diverse compounds with potential applications .
- Activation Energy : The activation energy for the nitration reaction was determined to be 40.204 kJ/mol .
Herbicide Synthesis
Dihydropyrano Derivatives
Anticonvulsant Activity Evaluation
Bioisostere Exploration
Kinetics Study
Continuous Flow Microreactors
Safety and Hazards
Future Directions
The future directions for research on “1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-5-amine” could include further studies on its synthesis, properties, and potential applications. Given its complex structure, it could potentially have interesting biological activity, making it a potential target for drug development .
properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3/c11-8-2-1-7(9(12)5-8)6-15-10(13)3-4-14-15/h1-5H,6,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYSFJUBWFLIMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C(=CC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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